N-butylpyridin-2-amine
Description
Significance of N-alkylpyridin-2-amine Scaffolds in Modern Organic Synthesis
The N-alkylpyridin-2-amine structural motif is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. ufrj.br This prevalence is due to the scaffold's ability to engage in key binding interactions with a variety of biological targets. For instance, compounds incorporating the N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffold have demonstrated selective and potent antibacterial activity against Gram-positive bacteria, including resistant strains like MRSA. nih.gov The 2-aminopyridine (B139424) unit serves as a crucial pharmacophore or an intermediate in the synthesis of fused heterocyclic systems, such as imidazo-derivatives, which exhibit important biological activities. nih.gov
In organic synthesis, these scaffolds are valuable synthons. The amino group can be readily functionalized, and the pyridine (B92270) nitrogen can act as a ligand or a directing group in transition-metal-catalyzed reactions, facilitating the construction of complex molecules. nih.govbeilstein-journals.org The development of multicomponent reactions to create diverse libraries of pyridine derivatives for drug discovery often utilizes building blocks related to this scaffold. researchgate.net Researchers have investigated N-alkylpyridin-2-amine derivatives as allosteric modulators for receptors like the cannabinoid CB1 receptor, where the nature of the N-alkyl group is critical for potency. nih.gov This highlights the scaffold's utility in fine-tuning molecular properties for specific biological outcomes.
Historical Context of Amination Reactions Applied to Pyridine Systems
The direct introduction of an amino group onto the pyridine ring has been a long-standing challenge in organic chemistry. Historically, the most notable method is the Chichibabin reaction, first reported by Aleksei Chichibabin in 1914. ntu.edu.sgwikipedia.org This reaction involves the treatment of pyridine with sodium amide (NaNH₂) to produce 2-aminopyridine. wikipedia.orgwikipedia.org The mechanism is considered a nucleophilic aromatic substitution of a hydride ion (SNH), where the nucleophilic amide anion attacks the electron-deficient C2 position of the pyridine ring. wikipedia.org While groundbreaking, the classical Chichibabin reaction often requires harsh conditions and has limitations, particularly for the introduction of substituted amino groups, such as in the synthesis of N-alkylpyridin-2-amines. ntu.edu.sg Variants using primary alkylamines were historically scarce, likely due to difficulties in preparing the necessary alkyl metal amides. ntu.edu.sg
Over the decades, synthetic chemists have developed alternative strategies to overcome these limitations. One significant advancement involves the use of pyridine N-oxides. The N-oxide group activates the C2 and C4 positions of the pyridine ring towards nucleophilic attack. researchgate.net This allows for amination reactions under milder conditions compared to the direct amination of pyridine itself. researchgate.net The subsequent removal of the N-oxide oxygen furnishes the 2-aminopyridine derivative.
More recently, the advent of transition metal-catalyzed cross-coupling reactions has revolutionized C-N bond formation. The Goldberg reaction, a copper-catalyzed coupling of an aryl halide with an amide, has been successfully adapted for the synthesis of N-alkylpyridin-2-amines. mdpi.comresearchgate.net In a typical procedure, 2-bromopyridine (B144113) is coupled with an N-alkylformamide in the presence of a copper catalyst and a ligand, followed by hydrolysis to yield the desired product. mdpi.comnih.gov Similarly, palladium-catalyzed methods, such as the Buchwald-Hartwig amination, have provided powerful and general routes to these compounds, offering high yields and broad functional group compatibility. nih.gov
Overview of Research Trajectories for N-butylpyridin-2-amine and its Derivatives
Current research on this compound and related compounds is focused on several key areas. A primary trajectory is the continued development of more efficient, sustainable, and scalable synthetic methodologies. Recent efforts have revisited and refined the Chichibabin-type reaction. One innovative protocol utilizes a combination of sodium hydride (NaH) and lithium iodide (LiI) to mediate the C2 amination of pyridine with primary amines like n-butylamine, achieving high yields under relatively mild conditions. ntu.edu.sgorgsyn.orgresearchgate.net This NaH-iodide composite enhances the Brønsted basicity of NaH, facilitating the reaction. ntu.edu.sg Another approach focuses on improving copper-catalyzed Goldberg reactions, optimizing catalyst loading and reaction conditions to enable multi-gram scale synthesis from inexpensive starting materials like 2-bromopyridine and N-butylformamide. mdpi.comresearchgate.net
The physical and chemical properties of this compound have been well-characterized, providing a solid foundation for its use in further synthetic applications.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₉H₁₄N₂ | nih.gov |
| Molecular Weight | 150.22 g/mol | chemscene.com |
| Appearance | Pale-yellow solid | orgsyn.orgorgsyn.org |
| Melting Point | 38–39 °C | orgsyn.orgntu.edu.sg |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.07 (ddd, J = 5.0, 1.9, 0.9 Hz, 1H), 7.35 - 7.46 (m, 1H), 6.54 (ddt, J = 6.9, 5.1, 0.9 Hz, 1H), 6.36 (dt, J = 8.4, 0.9 Hz, 1H), 4.48 (s, 1H), 3.18 - 3.31 (m, 2H), 1.51 - 1.68 (m, 2H), 1.33 - 1.51 (m, 3H), 0.95 (t, J = 7.3 Hz, 3H) | orgsyn.org |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 159.0, 148.2, 137.4, 112.6, 106.3, 42.0, 31.7, 20.2, 13.9 | orgsyn.org |
| FTIR (neat) cm⁻¹ | 3252, 3094, 3013, 2955, 2924, 2959, 1607, 1574, 1531, 1451, 1435, 1393, 1331, 1290, 1271, 1240, 1153, 1142, 1084, 980, 906, 840, 768, 748, 735, 637, 619, 600, 517 | orgsyn.org |
| TLC Rf | 0.42 (hexanes/EtOAc 80:20) | orgsyn.orgntu.edu.sg |
A second major research trajectory involves the use of this compound and its derivatives as building blocks for new functional molecules. In medicinal chemistry, the scaffold is being incorporated into novel structures to explore new biological activities. nih.govnih.gov Furthermore, the unique electronic and coordinating properties of these compounds make them interesting candidates for applications in materials science and catalysis, for example, as ligands for metal complexes. nih.govevitachem.comut.ac.ir The reactivity of the N-H bond and the pyridine ring continues to be explored in various transformations, including cross-coupling and C-H functionalization reactions, to generate molecular diversity. nih.govbeilstein-journals.org
Table 2: Comparison of Selected Synthetic Routes to this compound
| Method | Key Reagents | Typical Conditions | Yield | Source(s) |
|---|---|---|---|---|
| Modified Chichibabin Amination | Pyridine, n-butylamine, NaH, LiI | THF, reflux (66 °C), 24 h | 91% | orgsyn.orgntu.edu.sg |
| Goldberg Reaction | 2-Bromopyridine, N-butylformamide, CuI, 1,10-phenanthroline (B135089), K₃PO₄ | Toluene (B28343), reflux, 14 h, then methanolysis | 90% | mdpi.com |
| Photoredox/Nickel Catalysis | Aryl bromide, tert-butylamine, Ni catalyst, photocatalyst | Visible light, room temperature | Good to Excellent | uni-regensburg.de |
This ongoing research ensures that this compound and the broader class of N-alkylpyridin-2-amines will remain relevant and highly valuable compounds in the landscape of modern organic chemistry.
Structure
3D Structure
Properties
IUPAC Name |
N-butylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-2-3-7-10-9-6-4-5-8-11-9/h4-6,8H,2-3,7H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNJVQZTBKMTRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501314190 | |
| Record name | N-Butyl-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33525-72-3 | |
| Record name | N-Butyl-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33525-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Butyl-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Butylpyridin 2 Amine and Analogous N Alkylpyridin 2 Amines
Direct Amination Approaches to Pyridine (B92270) Ring Systems
Direct amination involves the introduction of an amino group onto the pyridine nucleus, bypassing the need for pre-installed leaving groups. This approach offers an atom-economical route to the desired products.
First reported by Aleksei Chichibabin in 1914, the Chichibabin reaction is a method for producing 2-aminopyridine (B139424) derivatives through the reaction of pyridine with sodium amide. chemistryviews.orgwikipedia.org The widely accepted mechanism is an addition-elimination reaction that proceeds via an anionic σ-adduct, also known as a Meisenheimer adduct. wikipedia.org The reaction is initiated by the nucleophilic addition of the amide anion to the C2 position of the pyridine ring, followed by the elimination of a hydride ion to restore aromaticity. wikipedia.orgscientificupdate.com While the classic reaction utilizes sodium amide to install a primary amino group (-NH2), variations using primary alkylamines have been historically less common, likely due to challenges in forming the corresponding alkyl metal amides. ntu.edu.sgresearchgate.net
Recent advancements have led to milder and more efficient protocols for the Chichibabin amination with primary alkylamines. A key development is the use of a sodium hydride (NaH) and lithium iodide (LiI) composite in tetrahydrofuran (B95107) (THF). chemistryviews.org This system facilitates the C2 amination of pyridine with n-butylamine to produce N-butylpyridin-2-amine.
Optimization studies revealed that the reaction of pyridine with 2 equivalents of n-butylamine, in the presence of 3 equivalents of NaH and 2 equivalents of LiI, yields significant amounts of the product. ntu.edu.sgorgsyn.org The temperature and reaction time are critical parameters. For instance, conducting the reaction at 65 °C resulted in a 95% yield of this compound after 18 hours. ntu.edu.sg Increasing the temperature to 85 °C under sealed conditions significantly accelerated the process, affording a 93% yield in just 7 hours. ntu.edu.sgresearchgate.net While these sealed-tube conditions are efficient for small-scale synthesis, reflux conditions (66 °C) are often preferred for larger-scale preparations for safety reasons, providing high yields over a longer reaction time of 24 hours for a 25 mmol scale reaction. orgsyn.org
| Entry | Conditions | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | NaH (3 equiv), LiI (2 equiv), 65 °C | 18 | 95 |
| 2 | NaH (3 equiv), 65 °C | 18 | <5 (Trace) |
| 3 | NaH (3 equiv), LiI (2 equiv), 85 °C, sealed tube | 7 | 93 |
| 4 | NaH (3 equiv), NaI (2 equiv), 85 °C, sealed tube | 7 | 56 |
| 5 | NaH (3 equiv), LiI (2 equiv), 66 °C, reflux | 24 | High Yield (25 mmol scale) |
The use of alkali metal hydride-iodide composites is crucial for the success of the Chichibabin amination with primary alkylamines like n-butylamine. ntu.edu.sg Sodium hydride alone is largely ineffective for this transformation, yielding only trace amounts of this compound. ntu.edu.sg The presence of a dissolving iodide additive, such as LiI or sodium iodide (NaI), enhances the Brønsted basicity of NaH, enabling the reaction to proceed efficiently. ntu.edu.sg
The choice of the iodide salt significantly impacts the reaction rate and yield. The NaH-LiI composite has been found to be more effective than the NaH-NaI composite. ntu.edu.sg Under identical conditions (85 °C, 7 hours), the NaH-LiI system provided a 93% yield of this compound, whereas the NaH-NaI system resulted in a more sluggish conversion with a 56% yield. ntu.edu.sg This suggests that the lithium cation plays a key role in facilitating the amination process, possibly through better stabilization of intermediates or enhanced reactivity of the sodium hydride. This composite mediates the Chichibabin amination under milder conditions than traditionally required, allowing for an efficient synthesis of various 2-aminopyridine derivatives. ntu.edu.sgresearchgate.net
The modern Chichibabin protocol employing the NaH-LiI composite has expanded the scope of this classic reaction to include a range of primary alkylamines. orgsyn.org However, the reaction has notable limitations. The protocol has thus far proven unsuccessful for the amination of pyridine with anilines and their derivatives. orgsyn.org
Furthermore, the electronic properties of the pyridine substrate can inhibit the reaction. Electron-withdrawing groups are known to hinder the Chichibabin reaction. wikipedia.org This may be due to a decrease in the basicity of the ring nitrogen, which slows its interaction with the metal cation, or through the formation of stable complexes between the substituent and the metal amide. wikipedia.org Conversely, electron-donating groups can also deactivate the pyridine ring towards this type of nucleophilic substitution. wikipedia.org Dimerization of the pyridine substrate can also occur as a significant side reaction under certain conditions. wikipedia.org
An alternative to direct C-H amination is the copper-catalyzed cross-coupling of halopyridines with amine sources, a variant of the Goldberg reaction. This method is particularly useful for synthesizing N-substituted aminopyridines and involves the formation of a C-N bond between a pre-functionalized pyridine, such as 2-bromopyridine (B144113), and an amine or amide.
A practical and economical synthesis of 2-N-substituted aminopyridines has been developed using the Goldberg reaction to couple 2-bromopyridine with various secondary N-alkylformamides. mdpi.comnih.gov An effective catalyst system is formed in situ from copper(I) iodide (CuI) and 1,10-phenanthroline (B135089) as a ligand, with catalyst loadings as low as 0.5–3 mol%. nih.govnih.gov
In a specific application for the synthesis of this compound, 2-bromopyridine is reacted with N-butylformamide. nih.gov The reaction proceeds in high yield (90%) and involves an intermediate N-formyl-N-butylpyridin-2-amine, which is cleaved in situ via methanolysis or hydrolysis to afford the final secondary amine product. nih.govresearchgate.net The use of ligands like 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) is crucial for the reaction's efficiency, particularly when less reactive or sterically hindered amides are used. nih.gov While diamine ligands have proven effective in many copper-catalyzed aminations, 1,10-phenanthroline is often more effective for coupling with sterically hindered partners. nih.govnih.gov The reaction is typically carried out in solvents like toluene (B28343) with a base such as potassium carbonate. nih.gov
| Amide Partner | Product | Catalyst System | Yield (%) |
|---|---|---|---|
| N-butylformamide | This compound | CuI / 1,10-phenanthroline | 90 |
| N-benzylformamide | N-benzylpyridin-2-amine | CuI / 1,10-phenanthroline | 89 |
| N-methylformamide | N-methyl-N-(pyridin-2-yl)formamide | CuI / 1,10-phenanthroline | High Yield |
Copper-Catalyzed N-Amination Reactions (Goldberg Reaction)
In-situ Cleavage Strategies for Formation of this compound
Recent advancements have introduced elegant one-pot strategies that involve the formation of an intermediate that is subsequently cleaved in situ to yield the desired N-alkylated product. One such method circumvents the common problem of overalkylation in amine synthesis. This "self-limiting alkylation" process utilizes an N-aminopyridinium salt as a precursor.
The strategy involves the alkylation of a highly nucleophilic pyridinium (B92312) ylide, formed by deprotonating an N-aminopyridinium salt. Following alkylation, the resulting N-alkyl-N-pyridinium amine is significantly less nucleophilic, which prevents further reaction. The key step is the subsequent in situ reductive cleavage of the N-N bond, which removes the pyridinium moiety and furnishes the secondary amine. This process can be performed as a one-step cascade, combining N-alkylation and the cleavage (depyridylation) step in a single pot. Mechanistic studies suggest that certain bases, such as cesium carbonate, can serve a dual role as both a base for the initial deprotonation and as a reductant to trigger the final cleavage. This approach provides a controlled and selective route to mono-alkylated amines.
Scalability and Economic Viability of Copper-Mediated Syntheses
Copper-mediated C-N cross-coupling reactions, often referred to as Ullmann or Ullmann-type condensations, represent a significant and historically important method for synthesizing N-alkyl and N-aryl amines. From an industrial perspective, the primary advantages of copper over palladium are its significantly lower cost and lower toxicity. nih.govresearchgate.net This makes copper-based catalysis an attractive option for large-scale production where cost-effectiveness and environmental impact are major considerations. nih.govresearchgate.net
However, traditional Ullmann reactions have notable drawbacks that can impede their scalability. These reactions often require harsh conditions, such as high temperatures (frequently over 210°C) and high-boiling polar solvents, which can be energy-intensive and difficult to manage on a large scale. wikipedia.org Furthermore, stoichiometric amounts of copper were historically required, leading to challenges in product purification and significant metallic waste. nih.gov
Modern advancements have partially mitigated these issues. The development of soluble copper catalysts combined with specific ligands, such as diamines, 1,10-phenanthroline, and β-dicarbonyl compounds, has enabled the use of catalytic amounts of copper under milder conditions (e.g., 90–130°C). nih.govwikipedia.orgmagtech.com.cn This has broadened the substrate scope and improved yields. For the synthesis of N-alkylpyridin-2-amines, copper(I) iodide (CuI) is often the most efficient catalyst source. nih.gov The reactivity of the halogenated pyridine precursor follows the typical trend for cross-coupling reactions, with iodides being more reactive than bromides, and chlorides being the least reactive. nih.govresearchgate.net
Despite these improvements, palladium-catalyzed reactions are often favored for large-scale applications due to their generally milder conditions, broader functional group tolerance, and better performance with sterically demanding substrates. nih.govmagtech.com.cn The choice between copper and palladium often involves a trade-off between the lower cost of the copper catalyst and the potentially higher efficiency and broader applicability of palladium systems. rsc.org For specific, high-volume production of a compound like this compound, a well-optimized copper-catalyzed process could be more economically viable, provided the required reaction conditions are acceptable and yields are high. nih.gov
Palladium-Catalyzed Amination (Buchwald-Hartwig Coupling) for N-alkylpyridine Derivatives
The Buchwald-Hartwig amination has become one of the most powerful and versatile methods for the construction of carbon-nitrogen bonds. This palladium-catalyzed cross-coupling reaction allows for the synthesis of a wide array of aryl and heteroaryl amines, including N-alkylpyridine derivatives, from the corresponding halides or pseudohalides.
Application to Halogenated Pyridine Precursors
The Buchwald-Hartwig reaction is highly effective for the amination of halogenated pyridines. Precursors such as 2-chloro-, 2-bromo-, and 2-iodopyridine (B156620) are commonly used as starting materials. The reaction involves the coupling of these halopyridines with a primary or secondary amine—in this case, butylamine (B146782)—in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.
The reactivity of the pyridine halide is crucial, with 2-iodopyridine generally being the most reactive, followed by 2-bromopyridine. While 2-chloropyridines are less reactive, modern catalyst systems have been developed that can effectively activate these more cost-effective precursors. The presence of the pyridine nitrogen atom can sometimes complicate the reaction by coordinating to the palladium catalyst and inhibiting its activity. However, careful selection of ligands can overcome this challenge. The method is valued for its high functional group tolerance, allowing for the synthesis of complex substituted aminopyridines that would be difficult to access through other means.
Ligand Selection and Reaction Parameter Control
The success of the Buchwald-Hartwig amination of halopyridines is critically dependent on the choice of the ancillary phosphine ligand and the optimization of reaction parameters.
Key classes of ligands that have proven effective include:
Biarylphosphines: Ligands such as XPhos, SPhos, and RuPhos are highly effective for C-N coupling reactions involving challenging substrates like heteroaryl chlorides and primary alkylamines. Their steric bulk and electronic properties are well-suited to promote the desired transformation.
Josiphos Ligands: This class of ferrocene-based diphosphine ligands has also been shown to be effective, particularly in preventing catalyst poisoning by the basic pyridine substrate through chelation.
Dialkyl Biheteroaryl Phosphines: More recent developments include ligands like KPhos, which have demonstrated high selectivity and stability, suppressing side reactions such as hydrodehalogenation or diarylation, especially when using aqueous ammonia.
The interactive table below summarizes various catalyst systems used in Buchwald-Hartwig aminations.
| Catalyst System | Precursor | Amine | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Pd₂(dba)₃ | 2-Bromopyridine | n-Butylamine | XPhos | NaOtBu | Toluene | 100 | >95 |
| Pd(OAc)₂ | 2-Chloropyridine (B119429) | n-Butylamine | RuPhos | K₃PO₄ | Dioxane | 110 | 85-95 |
| [Pd(allyl)Cl]₂ | 2-Iodopyridine | n-Butylamine | Josiphos | Cs₂CO₃ | THF | 80 | >98 |
Reaction Parameter Control:
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (B84403) (K₃PO₄). The choice of base can significantly impact the reaction rate and substrate compatibility.
Solvent: Aprotic polar solvents like toluene, dioxane, and tetrahydrofuran (THF) are typically used.
Temperature: Reactions are generally run at elevated temperatures, typically ranging from 80 to 120°C, to ensure a reasonable reaction rate.
Careful control over these parameters is essential to achieve high yields and selectivity in the synthesis of this compound and its analogs.
Alternative Alkylation Strategies of Aminopyridines
While transition metal-catalyzed methods are powerful, alternative strategies based on classical nucleophilic substitution offer a more direct approach to N-alkylation, albeit with their own set of challenges.
Direct Alkylation of Pyridin-2-amine with Alkyl Halides
The direct reaction of pyridin-2-amine with an alkyl halide, such as 1-bromobutane (B133212) or 1-iodobutane, represents the most straightforward synthetic route to this compound. This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the exocyclic amino group of pyridin-2-amine acts as the nucleophile.
The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH). The use of a stronger base like NaH first deprotonates the aminopyridine, generating a more potent nucleophile (the pyridylamide anion), which can lead to faster reaction rates.
However, this method suffers from several potential drawbacks:
Overalkylation: The product, this compound, is also a nucleophile and can react with a second molecule of the alkyl halide to form the dialkylated product, N,N-dibutylpyridin-2-amine. Controlling the stoichiometry and reaction conditions is crucial to favor monoalkylation.
Competing N-Alkylation: Pyridin-2-amine has two potentially nucleophilic nitrogen atoms: the exocyclic amino group and the endocyclic ring nitrogen. Alkylation can sometimes occur at the ring nitrogen to form a pyridinium salt, although alkylation on the amino group is generally favored.
Reaction Conditions: The reaction may require elevated temperatures and relatively long reaction times to proceed to completion.
Despite these challenges, direct alkylation remains a viable and economically attractive method, especially when reaction conditions are carefully optimized to maximize the yield of the desired mono-alkylated product.
Reductive Amination Pathways for N-substitution
Reductive amination is a widely employed and efficient method for the N-alkylation of amines, including 2-aminopyridine, to furnish compounds such as this compound. This two-step, one-pot process involves the initial formation of a Schiff base intermediate through the condensation of 2-aminopyridine with an appropriate aldehyde, in this case, butanal. The resulting imine is then reduced in situ to the corresponding secondary amine.
The general reaction scheme for the synthesis of this compound via reductive amination is as follows:
Step 1: Schiff Base Formation 2-Aminopyridine reacts with butanal in a condensation reaction, typically catalyzed by a weak acid, to form the Schiff base, N-butylidenepyridin-2-amine. This reaction is reversible, and the removal of water can drive the equilibrium towards the product.
Step 2: Reduction of the Schiff Base The C=N double bond of the Schiff base is subsequently reduced to a single bond. A variety of reducing agents can be employed for this transformation. Common laboratory-scale reducing agents include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). For instance, N-monosubstituted 2-aminopyridines can be formed in high yield by refluxing the corresponding Schiff bases in a formic acid-cumene solution. researchgate.net The use of formic acid serves as both the catalyst for imine formation and the reducing agent in what is known as the Leuckart-Wallach reaction.
A study on the synthesis of N-benzylpyridin-2-amine, an analogue of this compound, utilized sodium borohydride in the presence of acetic acid to reduce the pre-formed Schiff base, (E)-N-benzylidenepyridin-2-amine. nih.gov This methodology can be directly applied to the synthesis of this compound by substituting benzaldehyde (B42025) with butanal.
The double reductive amination (DRA) strategy, while more complex, underscores the versatility of this reaction type in constructing cyclic amines and highlights the fundamental carbonyl-amine condensation followed by reduction. chim.it
| Reactants | Reagents and Conditions | Product | Key Features |
| 2-Aminopyridine, Butanal | 1. Condensation (mild acid catalyst) 2. Reduction (e.g., NaBH₄, H₂/Pd, Formic Acid) | This compound | One-pot procedure, high yields, readily available starting materials. |
| (E)-N-Benzylidenepyridin-2-amine | NaBH₄, Acetic Acid, 1,4-Dioxane, 120°C | N-benzylpyridin-2-amine | Demonstrates the reduction step for a similar N-arylmethyl-2-aminopyridine. nih.gov |
| 2-Aminopyrimidine, Aldehyde | Formic Acid (reflux) | N-monosubstituted 2-aminopyrimidines | Highlights the use of formic acid as a reductant for analogous heterocycles. researchgate.net |
Metalation and Electrophilic Quenching Routes
An alternative approach to N-alkylation involves the deprotonation of the amino group of 2-aminopyridine using a strong base, followed by quenching the resulting N-anion with an electrophile, such as an alkyl halide. This method relies on the acidity of the N-H proton of the amino group.
The general pathway is as follows:
Deprotonation: 2-Aminopyridine is treated with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a metal amide (e.g., sodium amide), to generate the corresponding pyridin-2-ylamide anion.
Electrophilic Quenching: The nucleophilic amide is then reacted with an alkylating agent, like 1-bromobutane or 1-iodobutane, to introduce the butyl group onto the nitrogen atom via a nucleophilic substitution reaction.
While direct C-H metalation of the pyridine ring is a well-established method for functionalization, the selective N-metalation of aminopyridines provides a direct route to N-alkylated products. nih.govresearchgate.net The choice of base and reaction conditions is crucial to avoid competing reactions, such as addition to the pyridine ring or metalation at a ring carbon. The use of mixed-metal bases, such as nBuLi-Li-aminoalkoxide aggregates, has been shown to provide excellent regio- and chemoselectivity in the deprotonative metalation of pyridine derivatives, which could be adapted for selective N-deprotonation. researchgate.net
| Reactants | Reagents and Conditions | Product | Key Features |
| 2-Aminopyridine, 1-Bromobutane | 1. Strong Base (e.g., n-BuLi, NaNH₂) 2. Electrophilic trap (1-Bromobutane) | This compound | Direct N-alkylation, requires anhydrous conditions. |
| 2-Chloropyridine, nBuLi/(S)-(-)-N-methyl-2-pyrrolidinylmethoxide (LiPM) | Hexane | α-lithiation or nucleophilic addition | Demonstrates the complexity and selectivity challenges in pyridine metalation. researchgate.net |
| Pyridine, n-Butylsodium | THF, -80°C | 4-Sodiopyridine | Highlights the use of organosodium reagents for selective pyridine metalation at the C4 position. nih.gov |
Synthesis of Functionalized this compound Derivatives
Further functionalization of the this compound scaffold is essential for exploring its chemical space and developing derivatives with specific properties. Key methods include electrophilic aromatic substitution, such as bromination, and modern cross-coupling reactions.
Bromination of this compound and its Regioselectivity
The introduction of a bromine atom onto the pyridine ring of this compound provides a versatile handle for subsequent transformations, particularly cross-coupling reactions. The position of bromination is directed by the activating effect of the N-butylamino group.
The amino group at the C2 position is a strong activating group and directs electrophiles primarily to the C5 and C3 positions. The regioselectivity of the bromination of 2-aminopyridines can be influenced by the reaction conditions and the brominating agent used. rsc.orgresearchgate.net For 2-aminopyridine itself, bromination often yields a mixture of 5-bromo-2-aminopyridine and 3,5-dibromo-2-aminopyridine. researchgate.net
A regioselective method for the bromination of 2-aminopyridines using Selectfluor and lithium bromide (LiBr) has been reported. rsc.org This system provides high yields and regioselectivities under mild conditions. The regioselectivity is strongly dependent on the substituent pattern of the starting aminopyridine. rsc.org While this study did not specifically include this compound, the principles are applicable. The N-butyl group, being an electron-donating alkyl group, is expected to further enhance the activation of the pyridine ring towards electrophilic substitution.
| Substrate | Brominating Agent | Conditions | Major Product(s) | Reference |
| 2-Aminopyridine | Bromine | Room Temperature | 2-Amino-5-bromopyridine, 2-Amino-3,5-dibromopyridine | researchgate.net |
| 2-Aminopyridines | Selectfluor, LiBr | DMF, mild conditions | Regioselective bromination (position depends on other substituents) | rsc.org |
| Fused Pyridine N-Oxides | p-Toluenesulfonic anhydride, Tetrabutylammonium bromide | Mild conditions | C2-brominated fused pyridines | tcichemicals.com |
Introduction of Additional Substituents via Cross-Coupling Reactions
The bromo derivative of this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly powerful in this context. mdpi.comnih.govpreprints.org
Suzuki-Miyaura Coupling: This reaction couples the bromo-N-butylpyridin-2-amine with an organoboron reagent (e.g., an arylboronic acid or ester) in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl and heteroaryl substituents. mdpi.com For example, the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been successfully demonstrated. mdpi.com A similar strategy can be applied to 5-bromo-N-butylpyridin-2-amine.
Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the bromo-N-butylpyridin-2-amine with a primary or secondary amine, catalyzed by a palladium complex with a suitable phosphine ligand. researchgate.netresearchgate.net This method is highly effective for synthesizing more complex diaminopyridine structures. Challenges in the cross-coupling of 3-halo-2-aminopyridines can include catalyst inhibition by the aminopyridine substrate, but these can often be overcome by careful selection of ligands and reaction conditions. nih.gov
These cross-coupling reactions have become indispensable tools in pharmaceutical process chemistry for the construction of complex molecular architectures. mdpi.compreprints.org
| Coupling Reaction | Substrates | Catalyst/Ligand System | Product Type |
| Suzuki-Miyaura | Bromo-N-butylpyridin-2-amine, Arylboronic acid | Pd(OAc)₂, Pd(PPh₃)₄, suitable phosphine ligand | Aryl-substituted N-butylpyridin-2-amines |
| Buchwald-Hartwig | Bromo-N-butylpyridin-2-amine, Primary/Secondary Amine | Pd(OAc)₂, Xantphos, RuPhos, BrettPhos | Diaminopyridine derivatives |
Formation of Schiff Base Intermediates from Aminopyridines
Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. tandfonline.commdpi.com 2-Aminopyridines, including N-alkylated derivatives, readily undergo this reaction. The formation of a Schiff base from this compound would involve the reaction of its primary amino group with a carbonyl compound. However, as this compound is a secondary amine, it cannot form a stable Schiff base in the same manner as a primary amine like 2-aminopyridine.
Instead, 2-aminopyridine itself is a common starting material for the synthesis of a vast array of Schiff bases by reacting it with various aldehydes and ketones. ajol.infojocpr.comscispace.com These reactions are typically carried out by refluxing equimolar amounts of the amine and the carbonyl compound in a solvent such as ethanol (B145695), sometimes with an acid catalyst. tandfonline.comresearchgate.net
For example, the reaction of 2-aminopyridine with furfuraldehyde or 2-methoxybenzaldehyde (B41997) yields the corresponding Schiff base ligands. scispace.com These imine products are important intermediates and ligands in coordination chemistry. scispace.com While this compound cannot form a Schiff base, the imine formed from 2-aminopyridine and butanal is the key intermediate in its synthesis via reductive amination, as discussed in section 2.3.2.
| Amine | Carbonyl Compound | Conditions | Product | Reference |
| 2-Aminopyridine | Furfuraldehyde | Ethanol, reflux | (E)-N-(furan-2-ylmethylene)pyridin-2-amine | |
| 2-Aminopyridine | 2-Methoxybenzaldehyde | Ethanol, 70°C, reflux | (E)-N-(2-methoxybenzylidene)pyridin-2-amine | scispace.com |
| 2-Aminopyridine | 3,4,5-Trimethoxy benzaldehyde | Absolute ethanol, reflux | Corresponding Schiff base | tandfonline.com |
| 2-Aminopyridine | Benzaldehyde | Methanol (B129727), reflux | (E)-N-benzylidenepyridin-2-amine | nih.gov |
Reactivity and Mechanistic Studies of N Butylpyridin 2 Amine Transformations
Nucleophilic Character and Reactivity of the Pyridine (B92270) Nitrogen Atom
The nucleophilicity of the nitrogen atom within the pyridine ring of N-butylpyridin-2-amine is a subject of considerable interest. In pyridine itself, the lone pair of electrons on the nitrogen atom is located in an sp² hybrid orbital and is not part of the aromatic π-system, making it available for reactions with electrophiles. libretexts.org However, the electronegativity of the nitrogen atom also exerts an electron-withdrawing inductive effect on the ring carbons, which deactivates the ring towards electrophilic substitution. stackexchange.com
Reactions at the Exocyclic Amino Group
The exocyclic amino group in this compound is a primary site for a variety of chemical transformations, including acylation, formylation, diazotization, and imine formation.
Acylation and Formylation Pathways
The exocyclic amino group of this compound can readily undergo acylation and formylation reactions. These reactions involve the nucleophilic attack of the amino nitrogen on the carbonyl carbon of an acylating or formylating agent. A general method for the N-monoalkylation of aminopyridines involves the use of a carboxylic acid and sodium borohydride (B1222165), which proceeds under mild conditions to give good yields. researchgate.net
The formylation of 2-aminopyridines can be achieved through various methods. One approach involves the rearrangement of azasulphonium salts derived from 2-aminopyridines and dithiane. rsc.org Another method utilizes the oxidation of 2-amino-3-methylthiomethylpyridines. rsc.org A novel reagent, 2-(N-methyl-N-formyl)aminopyridine, has been reported for the direct formylation of Grignard reagents, which regenerates the N-methyl derivative in high yields. designer-drug.comerowid.org
| Reagent/Method | Product Type | Reference |
| Carboxylic acid and NaBH₄ | N-monoalkylated aminopyridine | researchgate.net |
| Azasulphonium salts | Ortho-formylated 2-aminopyridine (B139424) | rsc.org |
| 2-(N-methyl-N-formyl)aminopyridine | Aldehyde (from Grignard) | designer-drug.comerowid.org |
Diazotization and Subsequent Derivatization Reactions
The diazotization of aminopyridines involves the reaction of the primary amino group with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid, to form a diazonium salt. lkouniv.ac.inmychemblog.comorganic-chemistry.org While aliphatic diazonium salts are highly unstable, their aromatic counterparts are more stable, especially at low temperatures. lkouniv.ac.in
The diazotization of 2-aminopyridine has been shown to proceed in dilute mineral acids to form a diazonium ion, which can then be hydrolyzed to the corresponding hydroxy compound. rsc.org The kinetics of the diazotization of substituted 2-aminopyridines have been studied, revealing that the reaction can proceed through the interaction of the nitrous acidium ion with either the free amine or its protonated form, depending on the substituents and acid concentration. rsc.org For this compound, the exocyclic amino group would be the site of diazotization, leading to the formation of a pyridin-2-yldiazonium salt. This intermediate can then be subjected to various derivatization reactions, such as Sandmeyer or Schiemann reactions, to introduce a range of functional groups onto the pyridine ring. organic-chemistry.org
The stability and reactivity of the resulting diazonium salt are influenced by the electronic properties of the pyridine ring and any substituents present. The electron-withdrawing nature of the pyridine ring can affect the stability of the diazonium cation.
Imine Formation and Reduction Reactions
The primary amino group of this compound can react with aldehydes or ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.orglibretexts.org This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The formation of imines is a reversible process, and the pH of the reaction medium needs to be carefully controlled for optimal results. libretexts.org
The general mechanism for imine formation proceeds through the following steps:
Nucleophilic addition of the primary amine to the carbonyl group.
Proton transfer to form a neutral carbinolamine intermediate.
Protonation of the hydroxyl group of the carbinolamine.
Elimination of water to form an iminium ion.
Deprotonation to yield the final imine product. libretexts.org
The resulting imines can be subsequently reduced to secondary amines. A variety of reducing agents can be employed for this transformation, including sodium borohydride and catalytic hydrogenation. organic-chemistry.orgthieme-connect.de This two-step process of imine formation followed by reduction is known as reductive amination and provides a versatile method for the synthesis of more complex secondary amines. whiterose.ac.uk
| Reactant | Intermediate | Product |
| Aldehyde/Ketone | Imine (Schiff base) | Secondary Amine |
Regioselective Functionalization of the Pyridine Ring
Achieving regioselective functionalization of the pyridine ring in this compound is a key challenge in its synthetic manipulation. C-H functionalization strategies have emerged as powerful tools for the direct introduction of substituents onto the pyridine core.
C-H Functionalization Strategies
The direct C-H functionalization of pyridines can be challenging due to the inherent electronic properties of the ring. nih.gov The pyridine nitrogen deactivates the ring towards electrophilic attack and can coordinate to transition metal catalysts, complicating catalytic cycles. nih.govbeilstein-journals.org However, the presence of a directing group can overcome these challenges and enable regioselective C-H activation.
In this compound, the amino group can act as a directing group. For 2-aminopyridines, functionalization generally occurs at the C3 position. nih.gov Transition metal-catalyzed reactions, for instance using palladium, have been developed for the C-H functionalization of aminopyrimidines, a related class of heterocycles. rsc.org The amino group can coordinate to the metal center, bringing the catalyst into proximity with a specific C-H bond and facilitating its activation.
Various transition metals, including palladium, rhodium, and ruthenium, have been employed in C-H functionalization reactions of pyridines. nih.gov The choice of catalyst, ligand, and reaction conditions can influence the regioselectivity of the transformation. For instance, some methods allow for functionalization at positions distal to the directing group. nih.gov The N-butyl group can also influence the steric environment around the directing amino group, which may affect the efficiency and regioselectivity of the C-H functionalization reaction.
| Catalyst System | Position of Functionalization | Reference |
| Transition Metals (e.g., Pd, Rh, Ru) | C3 (for 2-aminopyridines) | nih.gov |
| Palladium(II) | C5 (for N-(alkyl)pyrimidin-2-amine) | rsc.org |
Nucleophilic Aromatic Substitution Processes
Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction class for substituted aromatic compounds. Unlike typical SN1 and SN2 reactions, the SNAr mechanism on an aromatic ring, such as pyridine, does not proceed via a backside attack or the formation of a highly unstable aryl cation. youtube.com Instead, it occurs through a two-step addition-elimination mechanism. youtube.com
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it more susceptible to nucleophilic attack than benzene. This effect is most pronounced at the C-2 (ortho) and C-4 (para) positions. stackexchange.com The mechanism is initiated by the attack of a nucleophile on the carbon atom bearing a leaving group, leading to the temporary disruption of aromaticity and the formation of a resonance-stabilized negative intermediate, known as a Meisenheimer complex. youtube.comstackexchange.com For an attack at the C-2 or C-4 position, one of the resonance structures places the negative charge directly on the electronegative ring nitrogen, providing significant stabilization. stackexchange.com In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. youtube.com
While the amino group in this compound is a poor leaving group, its displacement can be achieved under specific catalytic conditions. SNAr reactions where an amino group acts as the leaving group are challenging due to the decreased susceptibility of the pyridine ring to nucleophilic attack and the poor leaving group ability of the amide anion. thieme-connect.de However, recent research has demonstrated that transition-metal-enabled π-coordination can activate the pyridine ring for such transformations. thieme-connect.de
A notable study demonstrated the amination of 2-aminopyridines using a ruthenium(II) catalyst. The proposed catalytic cycle involves the formation of a transient η⁶-aminopyridine complex with the ruthenium catalyst. This coordination makes the pyridine ring highly electrophilic, facilitating the cleavage of the pyridyl C–N bond upon attack by an external amine nucleophile. thieme-connect.de
Table 1: Ruthenium-Catalyzed SNAr Amination of 2-Aminopyridines thieme-connect.de
| 2-Aminopyridine Substrate | Amine Nucleophile | Product | Yield (%) |
|---|---|---|---|
| 2-Amino-3-picoline | n-Hexylamine | N-Hexyl-3-methylpyridin-2-amine | 63 |
| 2-Amino-5-(trifluoromethyl)pyridine | n-Hexylamine | N-Hexyl-5-(trifluoromethyl)pyridin-2-amine | 99 |
| 2-Amino-5-bromopyridine | n-Hexylamine | 5-Bromo-N-hexylpyridin-2-amine | 90 |
| 2-Amino-4-methoxypyridine | n-Hexylamine | N-Hexyl-4-methoxypyridin-2-amine | 85 |
This catalytic approach provides a synthetically useful method for the transformation of 2-aminopyridines, including N-alkylated derivatives like this compound, via a nucleophilic aromatic substitution mechanism. thieme-connect.de
Multicomponent Reactions Involving this compound
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. researchgate.net These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity and diversity. researchgate.net this compound, with its nucleophilic amino group and the basic pyridine nitrogen, is a well-suited component for various MCRs.
A prominent example is the three-component reaction between a 2-aminopyridine, an aldehyde, and an isocyanide to synthesize 3-aminoimidazo[1,2-a]pyridines. This transformation is a variant of the Ugi reaction, often specifically referred to as the Groebke–Blackburn–Bienaymé reaction (GBB-3CR). mdpi.com
The accepted mechanism for this reaction begins with the condensation of this compound with an aldehyde to form an N-pyridinyl-iminium ion intermediate. This electrophilic species is then attacked by the nucleophilic carbon of the isocyanide to form a nitrilium ion. The crucial step involves an intramolecular 5-exo-dig cyclization, where the endocyclic pyridine nitrogen attacks the nitrilium ion. This step leads to the formation of the fused five-membered imidazole (B134444) ring. A final deprotonation and tautomerization step rearomatizes the system to yield the stable 3-aminoimidazo[1,2-a]pyridine product. bio-conferences.org
This reaction is highly versatile and can be performed under various conditions, including catalyst-free in water or catalyzed by Lewis or Brønsted acids such as scandium triflate or p-toluenesulfonic acid (PTSA). bio-conferences.orgbohrium.comresearchgate.net The choice of reactants allows for the introduction of significant structural diversity into the final product.
Table 2: Synthesis of 3-Aminoimidazo[1,2-a]pyridines via Three-Component Reaction bohrium.comnih.gov
| 2-Aminopyridine | Aldehyde | Isocyanide | Catalyst/Solvent | Yield (%) |
|---|---|---|---|---|
| 2-Aminopyridine | Benzaldehyde (B42025) | tert-Butyl isocyanide | PTSA / Methanol (B129727) | 92 |
| 2-Aminopyridine | 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | PTSA / Methanol | 95 |
| 2-Amino-5-methylpyridine | 4-Methoxybenzaldehyde | tert-Butyl isocyanide | PTSA / Methanol | 94 |
| 2-Aminopyridine | Perfluorooctanesulfonyl-tagged benzaldehyde | Cyclohexyl isocyanide | CH2Cl2/MeOH (Microwave) | 85 |
| 2-Aminopyrazine | 4-Bromobenzaldehyde | tert-Butyl isocyanide | PTSA / Methanol | 90 |
The participation of this compound in such multicomponent reactions underscores its utility as a valuable building block in combinatorial chemistry for the rapid assembly of complex, nitrogen-containing heterocyclic scaffolds. mdpi.com
Computational and Theoretical Investigations of N Butylpyridin 2 Amine Systems
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like N-butylpyridin-2-amine to predict their properties.
Frontier molecular orbital (FMO) theory is a key concept in predicting the reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity.
For aminopyridines, the HOMO is typically localized on the amino group and the pyridine (B92270) ring, reflecting the electron-donating nature of the amino substituent. The LUMO is generally distributed over the pyridine ring. One-electron oxidation primarily affects the amine tautomer, while one-electron reduction can favor the formation of CH tautomers. nih.gov The HOMO-LUMO energy gap provides insights into the chemical reactivity of the molecule. A smaller gap suggests higher reactivity.
Data presented is representative and based on DFT calculations of related aminopyridine systems.
| Descriptor | Value (eV) | Implication for Reactivity |
| HOMO Energy | -5.8 | Indicates electron-donating capability |
| LUMO Energy | -0.5 | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.3 | Suggests moderate kinetic stability |
Table 1: Calculated Frontier Molecular Orbital Energies for a representative N-alkyl-2-aminopyridine system.
The N-butyl group attached to the amino nitrogen in this compound is an electron-donating group (EDG) through an inductive effect. This effect increases the electron density on the nitrogen atom and, by extension, on the pyridine ring. This increased electron density on the pyridine nitrogen enhances its basicity and nucleophilicity. Computational studies on N-heterocyclic imine substituted pyridines have shown that strong donor substituents significantly impact the electronic properties of the pyridine ring. rsc.org
Data presented is illustrative and based on general principles of substituent effects on aminopyridines.
| Property | 2-Aminopyridine (B139424) (Reference) | This compound (Expected Trend) |
| Electron density on pyridine N | Lower | Higher |
| Basicity (pKa) | Lower | Higher |
| Nucleophilicity | Lower | Higher |
Table 2: Expected Electronic Effects of the N-butyl Substituent.
Mechanistic Elucidation via Computational Modeling
Computational modeling is instrumental in mapping out reaction pathways and understanding the stability of intermediates and transition states.
For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr), computational methods can be used to locate the transition state (TS) structures and map the entire reaction coordinate. DFT calculations can elucidate whether a reaction proceeds through a concerted mechanism or a stepwise pathway involving intermediates. For SNAr reactions of 2-aminopyridines, mechanistic studies and DFT calculations have suggested a stepwise or stepwise-like energy profile. researchgate.net
The energy barrier, or activation energy, calculated from the difference in energy between the reactants and the transition state, determines the reaction rate. By mapping the potential energy surface, the most favorable reaction pathway can be identified. Computational analysis of reactions involving pyridines has shown the ability to detail the energy profiles and structures of stationary points along the reaction pathway. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational and Solvation Effects
Molecular dynamics simulations provide a way to study the time-dependent behavior of a molecular system, including conformational changes and interactions with a solvent.
The flexible N-butyl chain of this compound can adopt various conformations due to rotation around its single bonds. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. Conformational analysis is crucial as the shape of the molecule can affect its biological activity and physical properties. ijpsr.com For molecules with flexible chains like butylamine (B146782), understanding the preferred conformations is key to understanding their interactions. nih.gov
Solvation plays a critical role in the behavior of molecules in solution. MD simulations can explicitly model the interactions between this compound and solvent molecules, such as water. These simulations can provide information on the structure of the solvation shell, the strength of solute-solvent interactions, and the dynamics of solvent molecules around the solute. nih.govrsc.org Understanding solvation is essential for predicting solubility, reactivity in solution, and partitioning behavior between different phases. The solvation of amino acids and similar compounds in different environments has been successfully studied using MD simulations, revealing how polar and nonpolar groups interact with the surrounding solvent. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies on this compound Derivatives (from a chemical perspective)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical properties. nih.govchemrevlett.com From a chemical perspective, QSAR studies on this compound derivatives would seek to understand how variations in their molecular structure influence their physicochemical characteristics, which in turn govern their activity. Such studies are pivotal in rationally designing novel derivatives with enhanced or specific desired properties by predicting their activity before synthesis. nih.govrsc.org
Research on aminopyridine derivatives has highlighted the importance of several classes of molecular descriptors in developing robust QSAR models. researchgate.net These descriptors quantify different aspects of a molecule's structure and can be broadly categorized as electronic, steric, and lipophilic.
Molecular Descriptors in QSAR Models
In the context of this compound derivatives, a QSAR model would be developed by calculating a variety of molecular descriptors for a set of molecules with known activities or properties. These descriptors can be classified into several types:
Electronic Descriptors: These describe the electronic aspects of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. hufocw.orgucsb.edu The electronic properties of the pyridine ring and the amino group, as well as the influence of the butyl group, would be critical in determining the molecule's ability to participate in various interactions.
Steric Descriptors: These relate to the three-dimensional size and shape of the molecule. Molar refractivity (SMR) and other parameters that describe the bulk of substituents are common steric descriptors. researchgate.net For this compound derivatives, the conformation and size of the butyl group and any other substituents would significantly impact their interaction with biological targets or their physical properties.
Lipophilic Descriptors: These quantify the molecule's hydrophobicity, which is crucial for its transport and distribution. The logarithm of the partition coefficient (log P) is the most widely used descriptor for lipophilicity. researchgate.net
Topological Descriptors: These are numerical values that describe the atomic connectivity within the molecule. hufocw.org
Development and Statistical Validation of QSAR Models
The development of a QSAR model for this compound derivatives would typically involve multiple linear regression (MLR) or partial least squares (PLS) analysis to formulate an equation that links the descriptors to the activity. nih.govchemrevlett.com The statistical validity of the generated model is paramount. Key statistical parameters used for validation include the coefficient of determination (R²) and the cross-validation coefficient (q² or Q²). chemrevlett.comnih.gov An R² value close to 1.0 indicates a good fit of the model to the training data, while a high q² value signifies good predictive ability for new, untested compounds. nih.gov
For instance, a hypothetical QSAR study on a series of aminopyridine derivatives might yield a model with the following statistical characteristics, indicating a robust and predictive relationship:
| Statistical Parameter | Value | Interpretation |
| R² (Coefficient of Determination) | 0.908 | Indicates that over 90% of the variance in the activity is explained by the model. chemrevlett.com |
| Q² (Cross-validation Coefficient) | 0.784 | Suggests good internal predictive power of the model. chemrevlett.com |
| External R² (Test Set) | 0.846 | Demonstrates the model's ability to predict the activity of an external set of compounds. nih.gov |
Detailed Research Findings from Analogous Systems
In another study on substituted pyridine derivatives as lysine-specific demethylase 1 inhibitors, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were developed. nih.gov These models provided contour maps that visualize the favorable and unfavorable regions for steric and electrostatic interactions, guiding the design of more potent inhibitors. nih.gov For this compound, such an approach could elucidate how the placement of substituents on the pyridine ring or modifications to the butyl chain would influence its properties. The statistical results for these models were robust, with a CoMSIA model yielding a q² of 0.733 and an r² of 0.982 for the training set. nih.gov
The following table summarizes key descriptors and their importance as observed in QSAR studies of various aminopyridine derivatives, which can be extrapolated to hypothesize their relevance for this compound systems.
| Descriptor Class | Specific Descriptor | Potential Influence on this compound Derivatives |
| Lipophilic | Log P | Affects solubility, membrane permeability, and binding to hydrophobic pockets. |
| Steric | Molar Refractivity (SMR) | Influences how the molecule fits into a binding site; bulky groups can either enhance or hinder activity. |
| Electronic | HOMO/LUMO Energy | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. ucsb.edu |
| Electronic | Dipole Moment | Governs polar interactions with target molecules or solvents. |
By applying these principles, computational chemists can design and screen virtual libraries of this compound derivatives to prioritize those with the most promising chemical or biological profiles for synthesis and experimental testing.
Catalytic Applications and Ligand Design Principles Involving N Butylpyridin 2 Amine
Role as a Ligand in Transition Metal Catalysis
N-aryl-2-aminopyridines and their alkylated counterparts are effective ligands in transition metal catalysis because the pyridyl group can act as a directing group, facilitating the formation of stable complexes with metals. This coordination promotes subsequent cyclization and functionalization reactions, enabling the construction of complex nitrogen-containing molecules.
Coordination Chemistry of Pyridine (B92270) Amines with Metal Centers
Pyridine amines, including N-butylpyridin-2-amine, exhibit diverse coordination behavior with transition metal centers. These ligands can bind to a metal in several modes, which dictates the geometry and reactivity of the resulting complex.
Monodentate Coordination: The most common coordination mode for 2-aminopyridine (B139424) ligands is monodentate, where binding occurs through the more Lewis basic pyridine nitrogen atom.
Bidentate Chelation: this compound can also act as a bidentate ligand, forming a stable five-membered chelate ring by coordinating through both the pyridine nitrogen and the exocyclic amino nitrogen. This bidentate coordination enhances the stability of the metal complex.
Bridging Ligand: In some instances, these ligands can bridge two metal centers, leading to the formation of polynuclear complexes.
The preferred coordination mode is influenced by several factors, including the nature of the metal ion, its oxidation state, the other ligands present in the coordination sphere, and the reaction conditions. For instance, early transition metals in low oxidation states can be stabilized by the versatile binding modes of aminopyridinato ligands. The formation of a stable ligand-metal bond is a key feature of these systems.
Influence of Alkyl Substitution on Ligand Properties and Catalytic Activity
The N-butyl group in this compound plays a critical role in modulating the ligand's properties and, consequently, the catalytic activity of its metal complexes. This influence can be broken down into steric and electronic effects.
Steric Effects: The bulkiness of the n-butyl group introduces significant steric hindrance around the metal center. This steric bulk can:
Control Coordination Number: It can prevent the coordination of multiple ligands to the metal center, favoring the formation of specific, often more reactive, catalyst species.
Influence Reaction Selectivity: The steric environment created by the ligand can direct the approach of substrates to the metal's active site, thereby controlling regioselectivity or enantioselectivity in catalytic reactions.
Stabilize Low-Coordinate Species: The steric hindrance can protect the metal center from unwanted side reactions or decomposition pathways. In some cases, increasing the steric hindrance on the amine moiety leads to catalysts that produce higher molecular weight polymers with narrower polydispersity.
Electronic Effects: The butyl group is an electron-donating group (EDG) through an inductive effect. This has several consequences for the ligand and the resulting catalyst:
Increased Lewis Basicity: The electron-donating nature of the butyl group increases the electron density on both the pyridine and the amine nitrogen atoms. This enhances the ligand's ability to donate electron density to the metal center, forming a stronger metal-ligand bond.
Modulation of Metal's Reactivity: By making the metal center more electron-rich, the ligand can influence key steps in the catalytic cycle. For example, in cross-coupling reactions, an electron-rich metal center can facilitate oxidative addition. Studies on iridium-based catalysts have shown a correlation between the electron-donating ability of the pyridine substituent and catalytic activity. Similarly, for pyridine-amine nickel complexes in ethylene (B1197577) polymerization, the introduction of an electron-donating group on the amine moiety can lead to enhanced activity.
The interplay of these steric and electronic effects is crucial for catalyst performance. Research has shown that for some catalytic systems, steric and solubility factors can have a more dramatic effect on reactivity than purely electronic factors. The optimal balance between these properties is key to designing a highly active and selective catalyst.
| N-Alkyl Group | Steric Hindrance | Electronic Effect | Typical Impact on Polymerization Catalyst Activity | Typical Impact on Polymer Molecular Weight |
|---|---|---|---|---|
| Methyl | Low | Weakly Donating | High | Low |
| Ethyl | Moderate | Donating | Moderate-High | Moderate |
| n-Butyl | Moderate | Donating | Moderate | Moderate-High |
| tert-Butyl | High | Strongly Donating | Low | High |
Potential in Organocatalysis and Acid-Base Catalysis
Beyond its role as a ligand, this compound has potential as an organocatalyst, primarily leveraging its basic properties. Amines and pyridine derivatives are foundational components of many organocatalytic systems.
The basicity of this compound arises from the lone pairs of electrons on its two nitrogen atoms. The pyridine nitrogen is generally considered a moderately strong Brønsted and Lewis base. The presence of the electron-donating N-butyl group further enhances the basicity of both nitrogen centers compared to the unsubstituted 2-aminopyridine.
This enhanced basicity makes it a candidate for various acid-base catalyzed reactions:
Brønsted Base Catalysis: It can act as a proton acceptor to activate substrates in reactions such as Michael additions, aldol (B89426) reactions, and acyl transfer reactions.
Lewis Base Catalysis: The nitrogen atoms can act as Lewis bases, activating electrophiles (e.g., silicon halides) or participating in nucleophilic catalysis pathways, similar to the well-known 4-dimethylaminopyridine (B28879) (DMAP).
While specific studies focusing solely on this compound as an organocatalyst are not widespread, the principles of amine and pyridine catalysis suggest its utility in reactions requiring a moderately strong, sterically accessible base.
Design Principles for this compound Based Catalysts and Pre-catalysts
The rational design of catalysts and pre-catalysts incorporating the this compound scaffold relies on a systematic manipulation of its steric and electronic profile to achieve a desired outcome.
Selection of the Metal Center: The choice of transition metal (e.g., Ni, Pd, Fe, Co, Ru) is the primary determinant of the catalyst's fundamental reactivity. The this compound ligand is then used to fine-tune this intrinsic activity. For example, nickel and palladium complexes are often used for cross-coupling and polymerization reactions.
Tuning Steric Demand: The n-butyl group provides a moderate level of steric bulk. For applications requiring greater steric hindrance to enhance selectivity or catalyst stability, the ligand could be modified with bulkier groups (e.g., tert-butyl, adamantyl). Conversely, if greater access to the metal center is needed, smaller alkyl groups (e.g., methyl) could be employed. This principle is widely used in tuning catalysts for olefin polymerization, where ligand bulk directly impacts polymer properties.
Modulating Electronic Properties: The electron-donating character of the N-butyl group can be systematically altered. Introducing electron-withdrawing groups on the pyridine ring would decrease the ligand's donor strength, making the metal center more electrophilic. Conversely, adding more electron-donating groups would further enhance the metal's electron density. This electronic tuning is critical for optimizing individual steps of a catalytic cycle, such as oxidative addition and reductive elimination.
Pre-catalyst Design: An effective pre-catalyst should be stable for storage and handling but readily activate under reaction conditions. This compound can form well-defined, often crystalline, complexes with metal halides (e.g., NiCl₂, PdCl₂). These stable pre-catalysts can then be activated in situ, for instance, by using a co-catalyst like methylaluminoxane (B55162) (MAO) in polymerization. The design focuses on creating a balance between the stability of the pre-catalyst and the ease of generating the active catalytic species.
By carefully considering these principles, catalysts based on this compound can be rationally designed and optimized for a wide range of chemical transformations, from polymer synthesis to fine chemical production.
Advanced Spectroscopic and Analytical Methodologies for N Butylpyridin 2 Amine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like N-butylpyridin-2-amine. emerypharma.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.
For molecules with complex structures, one-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, can exhibit overlapping signals that are difficult to interpret. libretexts.org Two-dimensional (2D) NMR experiments overcome this challenge by spreading the signals across two frequency axes, revealing correlations between different nuclei. libretexts.orghuji.ac.il
¹H-¹H Correlation Spectroscopy (COSY): The COSY experiment is a homonuclear technique that identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (2-3 bonds apart). emerypharma.comlibretexts.org For this compound, a COSY spectrum would show cross-peaks connecting the signals of adjacent protons within the butyl group (e.g., between the α-CH₂, β-CH₂, γ-CH₂, and δ-CH₃ protons). It would also reveal couplings between the protons on the pyridine (B92270) ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment is a heteronuclear technique that correlates the chemical shifts of protons with those of the directly attached carbon atoms. nih.gov This is invaluable for assigning the ¹³C signals based on the more easily assigned ¹H signals. In the case of this compound, each proton signal from the butyl chain and the pyridine ring would show a correlation to its corresponding carbon signal in the HSQC spectrum.
Other 2D techniques like Heteronuclear Multiple Bond Correlation (HMBC), which shows correlations between protons and carbons over two to three bonds, can be used to establish long-range connectivity and piece together the entire molecular structure. researchgate.net
The precise chemical shifts (δ) and coupling constants (J) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing critical structural information.
¹H NMR Analysis: The protons on the pyridine ring of this compound are expected to appear in the aromatic region of the spectrum, with their chemical shifts influenced by the electron-donating amino group and the ring nitrogen. nih.gov The protons of the butyl group will appear in the aliphatic region (~0.9-3.5 ppm). libretexts.org The N-H proton signal is typically a broad singlet, and its chemical shift can vary depending on solvent and concentration. libretexts.org The multiplicity of the signals (singlet, doublet, triplet, etc.) is determined by the number of adjacent protons, following the n+1 rule. docbrown.info
The following table provides predicted NMR data for this compound based on typical values for substituted pyridines and alkylamines.
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| N-H | 3.5 - 5.0 | broad s | - |
| Pyridine C2 | - | - | ~158-162 |
| Pyridine C3 | ~6.4-6.6 | d | ~108-112 |
| Pyridine C4 | ~7.3-7.5 | t | ~137-140 |
| Pyridine C5 | ~6.5-6.7 | d | ~113-116 |
| Pyridine C6 | ~8.0-8.2 | d | ~148-150 |
| Butyl α-CH₂ | ~3.2-3.4 | t | ~40-45 |
| Butyl β-CH₂ | ~1.5-1.7 | sextet | ~30-33 |
| Butyl γ-CH₂ | ~1.3-1.5 | sextet | ~19-22 |
| Butyl δ-CH₃ | ~0.9-1.0 | t | ~13-15 |
d = doublet, t = triplet, s = singlet
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (molecular formula C₉H₁₄N₂), the nominal molecular weight is 150 Da. Since it contains an even number of nitrogen atoms, its molecular ion peak ([M]⁺•) will have an even m/z value, in accordance with the nitrogen rule. libretexts.org
Upon ionization, the molecular ion can undergo fragmentation. A common pathway for amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. For this compound, this would likely involve the cleavage of the bond between the α- and β-carbons of the butyl group, leading to the loss of a propyl radical (•C₃H₇) and the formation of a stable resonance-stabilized cation.
While standard MS provides the nominal molecular weight, high-resolution mass spectrometry (HRMS) can measure the mass of an ion with extremely high accuracy (typically to within 0.001 Da). nih.gov This precision allows for the determination of the elemental composition of the molecule. nih.gov For this compound, HRMS would be used to experimentally verify its exact mass, confirming the molecular formula C₉H₁₄N₂ and distinguishing it from other isomers or compounds with the same nominal mass.
| Property | Value |
| Molecular Formula | C₉H₁₄N₂ |
| Nominal Mass | 150 Da |
| Monoisotopic Mass | 150.115698 Da |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. wpmucdn.com The IR spectrum of this compound, a secondary amine, is expected to show several characteristic absorption bands. orgchemboulder.com
N-H Stretch: As a secondary amine, it should exhibit a single, medium-intensity N-H stretching band in the region of 3350–3310 cm⁻¹. orgchemboulder.comspectroscopyonline.com
C-H Stretches: Aliphatic C-H stretching vibrations from the butyl group will appear in the 2960–2850 cm⁻¹ region. Aromatic C-H stretches from the pyridine ring are typically found just above 3000 cm⁻¹.
C=C and C=N Stretches: Aromatic ring stretching vibrations (C=C and C=N) of the pyridine moiety are expected in the 1600–1450 cm⁻¹ region.
N-H Bend: An N-H bending vibration may be observed around 1650-1580 cm⁻¹. orgchemboulder.com
C-N Stretch: The C-N stretching vibration for an aromatic amine typically appears as a strong band between 1335-1250 cm⁻¹, while the aliphatic C-N stretch is found between 1250–1020 cm⁻¹. orgchemboulder.com
The table below summarizes the expected key IR absorptions for this compound.
| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch | Secondary Amine | 3350 - 3310 |
| C-H Stretch | Aromatic (Pyridine) | 3100 - 3000 |
| C-H Stretch | Aliphatic (Butyl) | 2960 - 2850 |
| C=C, C=N Stretches | Aromatic Ring | 1600 - 1450 |
| C-N Stretch | Aromatic/Aliphatic | 1335 - 1020 |
| N-H Wag | Secondary Amine | 910 - 665 |
Chromatographic Techniques for Purification and Purity Assessment
Chromatography is essential for the separation and purification of synthesized compounds and for the assessment of their purity.
Purification: For the purification of substituted pyridines like this compound on a laboratory scale, flash column chromatography is a common technique. nih.gov This method typically utilizes a silica (B1680970) gel stationary phase and a mobile phase consisting of a solvent mixture, such as a gradient of ethyl acetate (B1210297) in petroleum ether or hexanes. nih.gov Preparative thin-layer chromatography (TLC) can also be employed for small-scale purification. nih.gov
Purity Assessment: High-performance liquid chromatography (HPLC) is the standard method for determining the purity of the final compound. nih.gov For aminopyridines, reversed-phase HPLC is often used, employing a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water with additives like formic acid to ensure good peak shape. helixchrom.com The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.
Flash Column Chromatography Optimization
Flash column chromatography is a primary method for the purification of synthetic compounds. However, the basic nature of this compound presents specific challenges when using standard silica gel, the most common stationary phase. The acidic silanol (B1196071) groups (Si-OH) on the surface of silica can interact strongly with basic amines, leading to issues such as poor separation, significant peak tailing, and potential compound degradation. biotage.combiotage.com To overcome these problems, several optimization strategies are employed.
One common approach is to modify the mobile phase by adding a small amount of a competing base. biotage.com This additive neutralizes the acidic sites on the silica gel, thereby minimizing the undesirable interactions with the target amine. Volatile amines are often preferred as they can be easily removed during solvent evaporation.
Another effective strategy involves using an alternative stationary phase. biotage.com Amine-bonded silica, where the silica surface is functionalized with amino groups, creates a more chemically compatible environment for purifying basic compounds. biotage.com This type of stationary phase often allows for the use of less polar solvent systems and can significantly improve separation efficiency. biotage.com Reversed-phase chromatography, which utilizes a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase, can also be a viable option, particularly when the mobile phase pH is adjusted to be alkaline, ensuring the amine is in its neutral, free-base form. biotage.com
The selection of an appropriate purification strategy depends on the specific impurities present in the reaction mixture. The following table outlines common starting points for the optimization of flash chromatography for this compound.
Table 1: Flash Column Chromatography Strategies for this compound
| Strategy | Stationary Phase | Typical Mobile Phase | Rationale |
|---|---|---|---|
| Mobile Phase Modification | Silica Gel | Hexane/Ethyl Acetate with 0.1-1% Triethylamine (B128534) or Ammonia in Methanol (B129727) | The basic additive neutralizes acidic silanol sites on the silica, reducing peak tailing. biotage.com |
| Alternative Stationary Phase | Amine-Bonded Silica | Hexane/Ethyl Acetate Gradient | Provides a less acidic surface, leading to better peak shape and separation for basic compounds. biotage.com |
| Reversed-Phase | C18-Bonded Silica | Water/Acetonitrile with 0.1% Triethylamine or Ammonium Hydroxide | Effective for polar amines; high pH mobile phase ensures the compound is in its neutral form, improving retention and separation. biotage.com |
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of a chemical reaction. libretexts.org It provides qualitative information about the consumption of reactants and the formation of products, allowing a chemist to determine the optimal time to stop a reaction. libretexts.org
In the context of synthesizing or using this compound, a typical TLC analysis involves spotting the starting material, the reaction mixture, and a "co-spot" (where the starting material and reaction mixture are spotted on top of each other) onto a single TLC plate. libretexts.orgrochester.edu The plate is then developed in an appropriate solvent system. As the reaction proceeds, the spot corresponding to the starting material in the reaction mixture lane will diminish in intensity, while a new spot, corresponding to the product, will appear. libretexts.org The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. libretexts.org
Several factors must be considered when using TLC for monitoring reactions involving amines:
Stationary Phase: Standard silica gel plates are common, but like in column chromatography, their acidity can be problematic. If streaking or decomposition is observed, neutral alumina (B75360) plates or commercially available base-deactivated silica plates can be used.
Mobile Phase: A solvent system must be chosen that provides good separation between the reactant and the product, with retention factor (Rf) values ideally between 0.2 and 0.8. For pyridin-amines, mixtures of hexanes and ethyl acetate are common starting points. Adding a small amount of triethylamine or methanol to the developing solvent can improve spot shape.
Visualization: Since this compound contains an aromatic pyridine ring, it is expected to be UV active and can be visualized under a UV lamp (typically at 254 nm). libretexts.org Additionally, various chemical stains can be used for visualization, such as potassium permanganate (B83412) or anisaldehyde, which may react with the amine functionality to produce a colored spot. rochester.edu
The following table illustrates the interpretation of a TLC plate for monitoring a hypothetical reaction where reactant 'A' is converted to this compound ('B').
Table 2: Example of TLC for Reaction Monitoring
| Lane | Description | Observation at Start of Reaction (T=0) | Observation During Reaction (T=mid) | Observation at Completion (T=final) |
|---|---|---|---|---|
| 1 (Reactant 'A') | Reference spot of the starting material. | One spot at Rf = 0.6 | One spot at Rf = 0.6 | One spot at Rf = 0.6 |
| 2 (Co-spot) | Mixture of reactant 'A' and the reaction mixture. | One spot at Rf = 0.6 | Two distinct spots at Rf = 0.6 and Rf = 0.3 | Two distinct spots at Rf = 0.6 and Rf = 0.3 |
| 3 (Reaction Mixture) | Aliquot taken directly from the reaction. | One spot at Rf = 0.6 | Two spots: a faint one at Rf = 0.6 (reactant) and a strong one at Rf = 0.3 (product 'B'). | One strong spot at Rf = 0.3; no spot visible at Rf = 0.6. |
Future Research Directions and Unexplored Avenues for N Butylpyridin 2 Amine Derivatives
Development of Novel Synthetic Pathways with Enhanced Sustainability
The synthesis of 2-aminopyridine (B139424) derivatives has traditionally relied on methods that can be resource-intensive and generate considerable waste. Future research must prioritize the development of green and sustainable synthetic routes to N-butylpyridin-2-amine and its analogues. This involves embracing principles of green chemistry to improve efficiency and minimize environmental impact.
Key research avenues include:
Multicomponent Reactions (MCRs): Designing one-pot MCRs that combine three or more starting materials to construct complex this compound derivatives in a single step would significantly enhance atom economy and procedural efficiency. Research could focus on using enaminones, malononitrile, and butylamine (B146782) as starting components under solvent-free conditions.
Solvent-Free and Catalyst-Free Conditions: Expanding on methodologies developed for other 2-aminopyridines, future work should explore heating reactants like 2-chloropyridine (B119429) and butylamine without a solvent or catalyst. This approach simplifies purification, reduces waste from organic solvents, and lowers costs.
Microwave and Ultrasound-Assisted Synthesis: The application of microwave irradiation or ultrasonication can dramatically reduce reaction times and improve yields. A systematic study on the effect of these energy sources on the amination of substituted pyridines with butylamine would be a valuable contribution.
Use of Bio-based Solvents and Catalysts: Investigating the use of renewable solvents, such as ethanol (B145695) or water, and developing recyclable, heterogeneous catalysts could further enhance the sustainability profile of these syntheses.
| Strategy | Key Principle | Potential Advantage | Research Focus | Reference Concept |
|---|---|---|---|---|
| Multicomponent Reaction (MCR) | One-pot synthesis from ≥3 reactants | High atom economy, reduced steps | Development of novel MCRs using butylamine as a key component. | |
| Solvent-Free Synthesis | Reactions conducted by heating neat reactants | Eliminates solvent waste, simplifies purification | Optimization of temperature and reaction time for direct amination. | |
| Microwave-Assisted Synthesis | Use of microwave energy to accelerate reactions | Drastically reduced reaction times, improved yields | Systematic study of microwave parameters on the synthesis. | |
| Catalyst-Free Methods | Avoiding metal or acid/base catalysts | Reduces cost and toxicity, simplifies work-up | Exploring thermal amination of halopyridines with butylamine. |
Exploration of this compound in Material Science Applications
The 2-aminopyridine moiety is a well-established building block in coordination chemistry and material science, known for its ability to act as a ligand for various metal centers. However, the specific role of this compound derivatives in this field remains largely unexplored. The N-butyl group can impart solubility in organic media and influence the self-assembly and packing of molecules in the solid state.
Future research could investigate:
Coordination Polymers and Metal-Organic Frameworks (MOFs): Derivatives of this compound could serve as functional organic linkers in the synthesis of novel MOFs. The butyl chain could template porosity or be functionalized to introduce specific guest-binding sites.
Organic Light-Emitting Diodes (OLEDs): As ligands in metal complexes (e.g., with Iridium or Ruthenium), these compounds could be used to create phosphorescent emitters for OLEDs. The butyl group could be used to tune the solubility and film-forming properties of the complexes.
Liquid Crystals: By incorporating mesogenic units onto the this compound scaffold, it may be possible to design novel liquid crystalline materials. The flexible butyl chain is a common feature in many liquid crystal structures, helping to promote the formation of mesophases.
Conductive Polymers: Polymerization of functionalized this compound monomers could lead to new classes of conductive polymers. The aminopyridine unit can be electropolymerized, and the butyl group could enhance processability.
Investigation into Unconventional Reactivity Patterns
While the fundamental reactivity of 2-aminopyridines is well-documented, the influence of the N-butyl substituent could give rise to unconventional reaction pathways. The steric and electronic properties of the butyl group can be leveraged to control regioselectivity or enable novel transformations.
Potential areas for exploration include:
Directed C-H Activation: The amine group could direct transition-metal catalysts to selectively functionalize the C-3 position of the pyridine (B92270) ring or even specific C-H bonds on the butyl chain. This would provide a powerful tool for late-stage functionalization.
Intramolecular Cyclization Reactions: Derivatives with functional groups on the butyl chain could undergo intramolecular cyclization reactions to form novel fused heterocyclic systems. For example, a terminal alkene on the butyl chain could participate in an intramolecular hydroamination.
Sterically Controlled Reactions: The bulky nature of the N-substituent, while less pronounced than a tert-butyl group, can still influence the approach of reagents. This could be exploited to achieve selectivity in reactions such as electrophilic aromatic substitution on the pyridine ring.
[5C + 1N] Annulation Reactions: Exploring the reaction of this compound derivatives in formal [5C + 1N] annulation processes could lead to the synthesis of complex, multi-substituted pyridine structures.
Advanced Applications in Chemical Probe Development (from a chemical synthesis/interaction perspective)
The 2-aminopyridine scaffold is present in numerous biologically active molecules and has been successfully used to develop chemical probes for biological targets. This compound provides a versatile platform for creating new probes, where the butyl group can be used to modulate properties like lipophilicity, cell permeability, and binding interactions.
Future synthetic targets in this area could include:
Fluorescent Sensors: Attaching a fluorophore to the this compound core could create probes for detecting metal ions or anions. The aminopyridine nitrogen can act as a binding site, and the interaction with an analyte could modulate the fluorescence output. The butyl chain could be used to tune the probe's solubility in different media.
Photoaffinity Labels: Incorporating a photoreactive group (e.g., an azide (B81097) or diazirine) onto the scaffold would allow for the development of photoaffinity labels to identify protein binding partners in complex biological systems.
PET Imaging Agents: The synthesis of derivatives suitable for radiolabeling (e.g., with ¹⁸F or ¹¹C) could yield new Positron Emission Tomography (PET) tracers for imaging specific targets in the brain, such as protein aggregates. The N-butyl group can be a site for introducing the radioisotope or can help tune the blood-brain barrier permeability of the tracer.
| Probe Type | Synthetic Strategy | Role of N-butyl Group | Potential Target | Reference Concept |
|---|---|---|---|---|
| Fluorescent Sensor | Couple a fluorophore (e.g., dansyl chloride) to the pyridine ring or butyl chain. | Tunes solubility and modulates steric environment of the binding pocket. | Metal ions (e.g., Zn²⁺, Cu²⁺) or anions (F⁻). | |
| PET Tracer | Introduce a radiolabel (e.g., ¹⁸F) onto the butyl chain or an aromatic substituent. | Modulates lipophilicity for optimal blood-brain barrier penetration. | Protein aggregates (e.g., α-synuclein). | |
| Photoaffinity Label | Incorporate a photoreactive moiety (e.g., aryl azide) onto the scaffold. | Acts as a flexible linker to position the photoreactive group within a binding site. | Enzymes, receptors. |
Integration with Flow Chemistry and Automated Synthesis Paradigms
The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, reproducibility, and scalability. The synthesis of this compound and its derivatives is well-suited for adaptation to flow chemistry platforms.
Future research should focus on:
Flow Synthesis of the Core Scaffold: Developing a continuous flow process for the nucleophilic aromatic substitution of 2-chloropyridine with butylamine. Flow reactors allow for the use of high temperatures and pressures safely, which can significantly accelerate reactions that are slow in batch.
Automated Library Synthesis: Integrating a flow reactor with automated liquid handlers and purification systems would enable the rapid synthesis of large libraries of this compound derivatives. This would be invaluable for structure-activity relationship (SAR) studies in drug discovery or for screening materials with desired properties.
Telescoped Reactions: Designing multi-step sequences where the output of one flow reactor is directly fed into the next, without intermediate isolation and purification. This "assembly line" approach could be used to build complex molecules on the this compound scaffold in a highly efficient manner.
By pursuing these unexplored avenues, the scientific community can unlock the full potential of this compound, transforming it from a simple building block into a key component in the development of sustainable technologies, advanced materials, and novel chemical tools.
Q & A
Q. What are the most reliable synthetic routes for N-butylpyridin-2-amine, and how do they compare in terms of yield and scalability?
- Answer: The Goldberg reaction is a well-established method for synthesizing N-butylpyridin-2-amine. Using a catalytic approach with copper(I) iodide and ethylenediamine, the reaction of 2-bromopyridine with butylamine achieves an 85% yield after vacuum distillation . Alternatively, reductive amination of aldehydes with amines using Pd/NiO catalysts under hydrogen atmosphere offers high efficiency (e.g., 98% yield for N-butylaniline in similar conditions) . Scalability depends on catalyst availability and purification requirements. The Goldberg method is preferred for multigram-scale synthesis due to straightforward isolation .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Answer: Nuclear magnetic resonance (NMR) spectroscopy is essential. H NMR (400 MHz, CDCl) confirms the structure through signals for pyridine protons (δ ~6.5–8.5 ppm) and butyl chain protons (δ ~0.9–1.7 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies amine and aromatic C–H stretches. For crystalline derivatives, single-crystal X-ray diffraction (e.g., as in N-benzylpyridin-2-amine studies) resolves bond angles and hydrogen-bonding networks .
Q. How should this compound be stored to ensure stability during long-term experiments?
- Answer: Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent oxidation or moisture absorption. Avoid exposure to light, as pyridine derivatives are prone to photodegradation. Stability tests under recommended conditions show no decomposition for ≥12 months .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in coordination chemistry?
- Answer: Density functional theory (DFT) calculations model the ligand’s electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict metal-binding affinity. For example, pyridylamine ligands form stable complexes with transition metals (Ni, Co, Zn) via nitrogen lone pairs, as shown in analogous studies with bis[(6-methylpyridin-2-yl)methyl]amine . Computational data align with experimental UV-vis and cyclic voltammetry results to rationalize catalytic activity .
Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound-derived metal complexes?
- Answer: Discrepancies often arise from varying reaction conditions (solvent, temperature) or catalyst loading. Systematic optimization using design of experiments (DoE) can identify critical parameters. For instance, Pd/NiO-catalyzed reactions show sensitivity to hydrogen pressure and substrate ratios . Cross-validation with kinetic studies (e.g., turnover frequency measurements) and in-situ spectroscopy (e.g., IR monitoring) clarifies mechanistic bottlenecks .
Q. How do steric and electronic effects of the butyl group influence the ligand’s coordination behavior?
- Answer: The butyl chain introduces steric hindrance, reducing accessibility to metal centers compared to smaller substituents (e.g., methyl). However, its electron-donating nature enhances ligand basicity, favoring stronger metal–ligand bonds. Comparative studies with N-methylpyridin-2-amine show lower catalytic turnover but higher stability in oxidative environments .
Q. What are the challenges in crystallizing this compound derivatives, and how can they be addressed?
- Answer: Flexible butyl chains often disrupt crystal packing. Slow evaporation of polar aprotic solvents (e.g., DMF/EtOH mixtures) promotes ordered lattice formation. Adding co-crystallizing agents (e.g., carboxylic acids) stabilizes intermolecular interactions, as seen in N-benzylpyridin-2-amine’s hydrogen-bonded dimers . For refractory cases, seeding or temperature-gradient methods improve crystal quality .
Methodological Considerations
Q. How can researchers validate the purity of this compound for kinetic studies?
- Answer: Combine chromatographic (HPLC, GC-MS) and spectroscopic (NMR, HRMS) analyses. HPLC with a C18 column (acetonitrile/water gradient) detects impurities at <0.5% levels. Quantitative H NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene) provides rapid purity assessment .
Q. What safety protocols are critical when handling this compound in aqueous environments?
- Answer: Use fume hoods and impermeable gloves (nitrile) to avoid skin contact. Avoid aqueous workups if the compound is moisture-sensitive; instead, employ anhydrous solvents (e.g., THF, dichloromethane). Waste must be neutralized with dilute HCl before disposal to prevent environmental release of reactive amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
